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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

Get Quote

A Comparative Guide to Ring-Expanded CNS Scaffolds
Executive Summary: The "Homologation Effect" in
CNS Ligands
The 2-phenylazepane scaffold represents a critical, yet often under-explored, structural

expansion of the privileged 2-phenylpiperidine pharmacophore (the core of

methylphenidate/Ritalin). In medicinal chemistry, "ring expansion" (homologation) from a 6-

membered piperidine to a 7-membered azepane introduces significant conformational entropy.

This guide analyzes how this structural shift alters biological activity, specifically driving a

transition from tight-binding Monoamine Transporter (MAT) inhibition toward NMDA receptor

antagonism and Sigma receptor modulation. By comparing 2-phenylazepane analogs with their

5- and 6-membered counterparts, we establish a predictive SAR model for designing novel

CNS agents.
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To understand the utility of 2-phenylazepane, it must be benchmarked against its lower

homologs. The addition of a methylene unit (–CH₂–) to the ring drastically alters the vector

presentation of the phenyl group relative to the basic nitrogen.

Table 1: Comparative Profile of Phenyl-N-Heterocycles
Feature

2-Phenylpyrrolidine

(5-Ring)
2-Phenylpiperidine

(6-Ring)
2-Phenylazepane (7-
Ring)

Conformation Rigid Envelope
Chair (Defined

Equatorial/Axial)

Twist-Chair (High

Flexibility)

Primary Target nAChR / DAT
DAT / NET (e.g.,

Methylphenidate)

NMDA / Sigma /

Opioid

Binding Mode
Compact, high steric

demand

Optimal fit for DAT S1

pocket

"Induced fit" for larger

pockets

Lipophilicity (LogP) Low Moderate
High (Increased

metabolic liability)

Key Kinetic Trait Fast On/Off
Moderate Residence

Time

Slow Dissociation

(k_off)

Visualizing the SAR Logic
The following diagram illustrates the "Homologation Shift"—how expanding the ring alters the

pharmacophore's trajectory.
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Ring Expansion Effect

2-Phenylpiperidine
(6-Membered)

2-Phenylazepane
(7-Membered)

+1 CH₂ Unit
Increases Entropy

DAT/NET Transporters
(Rigid Pocket)

High Affinity
(Optimal Fit)

NMDA Receptor
(GluN2B Subunit)

Low/Moderate Affinity

Reduced Affinity
(Steric Clash)

High Affinity
(Flexible Adaptation)

Sigma-1 Receptor
(Hydrophobic Pocket)

Enhanced Binding
(Lipophilicity)

Click to download full resolution via product page

Figure 1: The "Homologation Shift" illustrating the change in target selectivity from Transporters

(DAT) to Receptors (NMDA/Sigma) upon ring expansion.

Detailed Structure-Activity Relationship (SAR)
The Azepane Ring (Core Scaffold)
The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat

conformations. This flexibility allows the phenyl group to adopt an "induced fit" orientation that

rigid piperidines cannot access.

SAR Insight: This flexibility is detrimental for targets requiring a rigid "lock-and-key" fit (like

the Dopamine Transporter core) but advantageous for targets with allosteric plasticity, such

as the GluN2B subunit of the NMDA receptor.

Nitrogen Substitution (N-R)
Modifying the basic nitrogen is the primary lever for tuning selectivity.

H (Secondary Amine): Maintains broad activity but low blood-brain barrier (BBB)

permeability.
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Methyl (Tertiary Amine): Increases DAT affinity (reminiscent of methylphenidate) but often

reduces NMDA selectivity.

Phenethyl / Benzyl: The "Ifenprodil Effect." Adding a hydrophobic linker-aryl group to the

nitrogen dramatically increases affinity for GluN2B-containing NMDA receptors. The 2-

phenylazepane core acts as a spacer, positioning the N-substituent into the hydrophobic

allosteric pocket.

Phenyl Ring Substitution
Ortho-substitution (2-Cl, 2-Me): Induces twisting of the phenyl ring relative to the azepane.

This torsional strain can lock the conformation, mimicking the rigidity of a piperidine and

potentially restoring DAT activity.

Meta/Para-OH: Critical for opioid-like activity. Analogous to the "phenol rule" in opioids (e.g.,

morphine), a 3-hydroxyphenyl group on the azepane ring shifts activity toward µ-opioid

agonism.

Experimental Protocols
Synthesis: Photochemical Dearomative Ring Expansion
Why this method? Traditional synthesis of azepanes (e.g., Schmidt reaction) is low-yielding and

regiochemically poor. The modern "Blue Light" protocol allows direct conversion of abundant

phenylpiperidines or nitroarenes into 2-phenylazepanes with high precision.

Methodology:

Precursor: Start with a 2-substituted nitroarene or a specific N-acyl piperidine derivative.

Photocatalysis: Dissolve substrate in MeCN with a photocatalyst (e.g., Ir(ppy)₃). Irradiate

with 450 nm (Blue LED) light.

Mechanism: The photo-excited state triggers a nitrogen insertion (or nitrene formation) that

expands the 6-membered ring to a 7-membered intermediate.

Reduction: Hydrogenation (H₂, Pd/C) yields the saturated 2-phenylazepane.
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Start: 2-Substituted Nitroarene
(6-Membered Ring)

Step 1: Blue Light Irradiation (450 nm)
Catalyst: Ir(ppy)3
Solvent: MeCN

Intermediate: 3H-Azepine
(Unsaturated 7-Ring)

Ring Expansion

Step 2: Hydrogenation
(H2, Pd/C, MeOH)

Product: 2-Phenylazepane
(Saturated 7-Ring)

Reduction
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Figure 2: Photochemical Dearomative Ring Expansion workflow for synthesizing 2-

phenylazepanes.

Validation: NMDA Receptor Binding Assay ([³H]MK-801
Displacement)
Why this assay? It specifically measures the ability of the ligand to compete for the open

channel or allosteric sites of the NMDA receptor, a key target for this scaffold.

Protocol:

Membrane Prep: Prepare synaptic membranes from rat forebrain (rich in NMDA receptors).
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Incubation: Incubate membranes (200 µg protein) with [³H]MK-801 (2 nM) and varying

concentrations of the 2-phenylazepane analog (1 nM – 100 µM).

Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (to open the channel).

Equilibrium: Incubate for 2 hours at 25°C.

Filtration: Terminate via rapid filtration through Whatman GF/B filters pre-soaked in 0.3%

polyethylenimine.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and K_i using

the Cheng-Prusoff equation.

Success Criteria:

High Potency: K_i < 100 nM suggests strong antagonism.[1]

Hill Slope: A slope ≠ 1.0 may indicate allosteric binding (typical for GluN2B-selective

azepanes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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